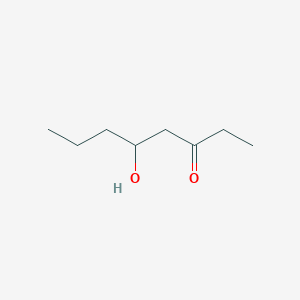![molecular formula C20H24N2O4 B14678057 2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] CAS No. 32669-30-0](/img/structure/B14678057.png)
2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] is a complex organic compound characterized by its unique structure, which includes two oxazole rings connected by a phenylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] typically involves the reaction of 1,4-phenylenediamine with isobutyric acid in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation. The process can be summarized as follows:
Starting Materials: 1,4-phenylenediamine and isobutyric acid.
Dehydrating Agent: Commonly used agents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Reaction Conditions: Elevated temperatures (around 150-200°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxazole rings, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and advanced materials due to its stability and unique structural properties.
作用機序
The mechanism by which 2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] exerts its effects involves interactions with specific molecular targets. The oxazole rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenylene group provides structural rigidity, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
Diisobutyl phthalate: A phthalate ester with similar structural features but different functional groups.
Oxazole, 2,2’-(1,4-phenylene)bis[4-methyl-5-phenyl-]: Another oxazole derivative with different substituents on the oxazole rings.
Uniqueness
2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] is unique due to its specific combination of oxazole rings and phenylene group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
特性
CAS番号 |
32669-30-0 |
|---|---|
分子式 |
C20H24N2O4 |
分子量 |
356.4 g/mol |
IUPAC名 |
4-(2-methylpropyl)-2-[4-[4-(2-methylpropyl)-5-oxo-4H-1,3-oxazol-2-yl]phenyl]-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H24N2O4/c1-11(2)9-15-19(23)25-17(21-15)13-5-7-14(8-6-13)18-22-16(10-12(3)4)20(24)26-18/h5-8,11-12,15-16H,9-10H2,1-4H3 |
InChIキー |
CWSQHIFYUFIBTO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1C(=O)OC(=N1)C2=CC=C(C=C2)C3=NC(C(=O)O3)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)
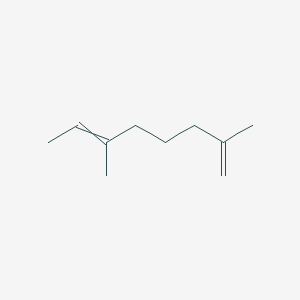

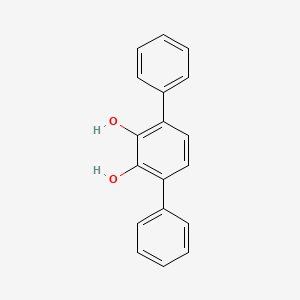
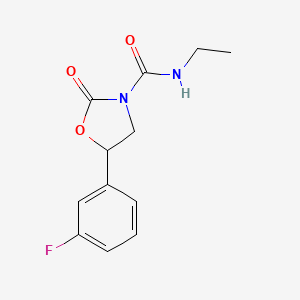
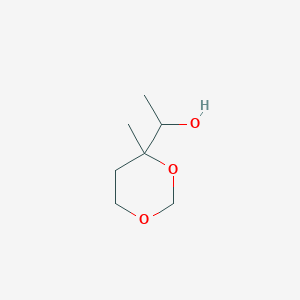
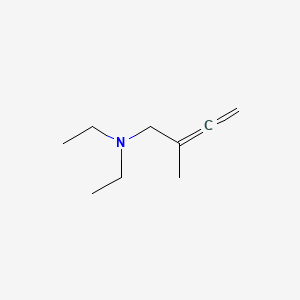

![1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14678018.png)
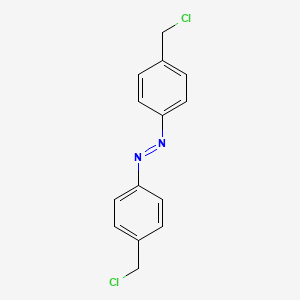
![Benzene, 1-[(1-chloroethyl)sulfinyl]-4-methyl-](/img/structure/B14678035.png)
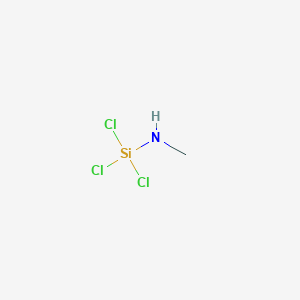
![(2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid](/img/structure/B14678043.png)
